![molecular formula C9H15NO3 B13584017 Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxy-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[311]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate, typically involves the reduction of spirocyclic oxetanyl nitriles . This method has been shown to be scalable and efficient, making it suitable for industrial production. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the methoxy group with other functional groups.
Scientific Research Applications
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological targets in novel ways, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The compound’s unique geometry allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride
- O3-tert-butyl O1-methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1,3-dicarboxylate
Uniqueness
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its methoxy group, which can participate in various chemical reactions, providing versatility in synthetic applications. Additionally, its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-7(11)8-3-9(4-8,13-2)6-10-5-8/h10H,3-6H2,1-2H3 |
InChI Key |
PHHBXZFRXTVRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


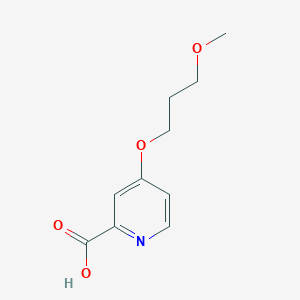
![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)
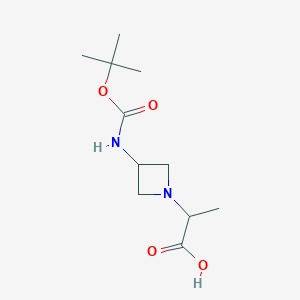
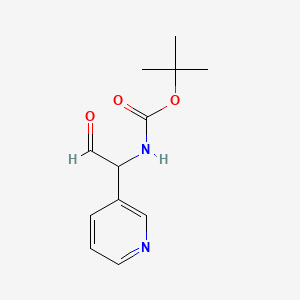
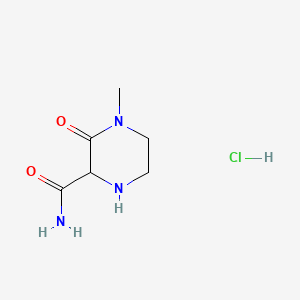
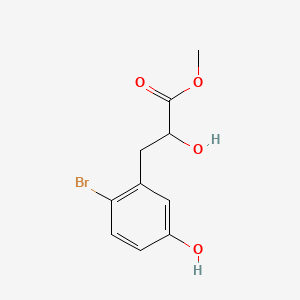

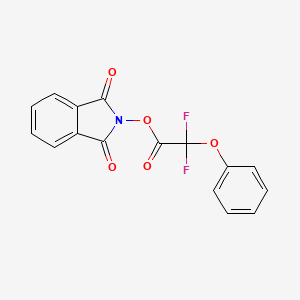
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
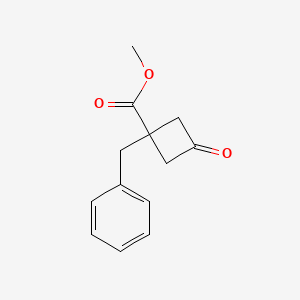
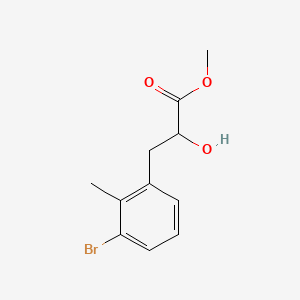
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
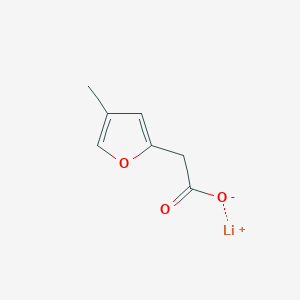
![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
